molecular formula C21H27ClN2O2 B10884122 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B10884122
M. Wt: 374.9 g/mol
InChI Key: WHGGCLFYCQOYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-ethoxy-4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzyl)piperazine
  • 4-(3-Ethoxy-4-methoxybenzyl)piperazine
  • 1-Benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Uniqueness

1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both 3-chlorobenzyl and 3-ethoxy-4-methoxybenzyl groups attached to the piperazine ring

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27ClN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3

InChI Key

WHGGCLFYCQOYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.